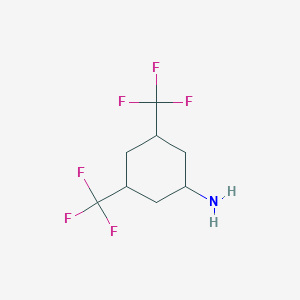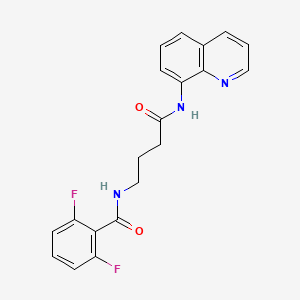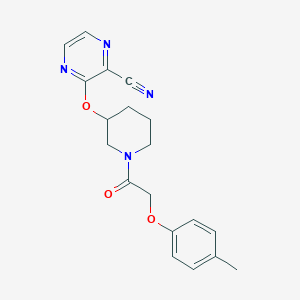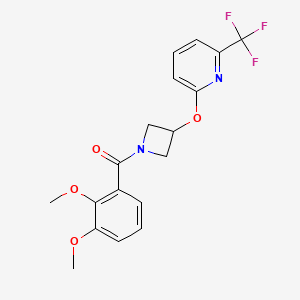
4-Chloro-3-methylphenyl isocyanate
Descripción general
Descripción
4-Chloro-3-methylphenyl isocyanate, also known as 2-chloro-4-isocyanato-1-methylbenzene, is an organic building block containing an isocyanate group .
Synthesis Analysis
This compound is formed during the photochemical degradation of linuron . It has been used in the synthesis of a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives .Molecular Structure Analysis
The molecular formula of 4-Chloro-3-methylphenyl isocyanate is C8H6ClNO . Its molecular weight is 167.59 .Chemical Reactions Analysis
4-Chloro-3-methylphenyl isocyanate is water-reactive. It decomposes in water, releasing flammable, toxic, or corrosive gases . It reacts exothermically with many classes of compounds, including amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides .Physical And Chemical Properties Analysis
4-Chloro-3-methylphenyl isocyanate is a colorless liquid with an acrid odor . It is denser than water . Its refractive index is 1.557 , and it has a boiling point of 107 °C .Aplicaciones Científicas De Investigación
Synthesis of Urea Compounds
4-Chloro-3-methylphenyl isocyanate can be used in the synthesis of various urea compounds . Some examples include:
These compounds have potential applications in various fields such as medicinal chemistry, material science, and more.
Organic Building Block
4-Chloro-3-methylphenyl isocyanate is an organic building block containing an isocyanate group . It can be used in the synthesis of a wide range of organic compounds, contributing to the development of new materials and pharmaceuticals.
Photochemical Degradation of Linuron
This compound is formed during the photochemical degradation of linuron , a widely used herbicide. This makes it relevant in environmental science research, particularly in studies related to the environmental impact and degradation pathways of herbicides.
Synthesis of 2-Thiooxazolidin-4-Ones
4-Chloro-3-methylphenyl isocyanate participates in an efficient methodology for the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones . These compounds are of interest in medicinal chemistry due to their biological activities.
Viscosity Studies
The viscosity of 4-Chloro-3-methylphenyl isocyanate as a function of temperature and pressure is studied . This information is important in the design of processes in the chemical industry.
Safety And Hazards
This compound is toxic by ingestion, inhalation, and skin absorption . It causes severe skin burns and eye damage . It may cause respiratory irritation and is fatal if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is also harmful to aquatic life with long-lasting effects .
Propiedades
IUPAC Name |
1-chloro-4-isocyanato-2-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-6-4-7(10-5-11)2-3-8(6)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYBLHZWJJNVQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methylphenyl isocyanate | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-ethenyl-3-hydroxy-4-(3-hydroxyprop-1-en-2-yl)-2-(3-methoxy-3-oxoprop-1-en-2-yl)-5-methylcyclohexyl] (Z)-4-acetyloxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B2717161.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(p-tolyl)urea](/img/structure/B2717163.png)
![4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one](/img/structure/B2717164.png)
![ethyl (1Z)-N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate](/img/structure/B2717165.png)

![1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-one](/img/structure/B2717168.png)
![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2717169.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-fluorophenyl)piperidine-4-carboxamide](/img/structure/B2717170.png)


![3-(4-Bromophenyl)-8-(4-methylbenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2717177.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2717178.png)
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2717182.png)
